![molecular formula C13H15N3OS2 B5699515 N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thioamide derivative that is commonly used as a feed additive for livestock to enhance their growth performance. However, recent studies have suggested that DMPT has several other potential applications, including its use as a plant growth regulator, a soil conditioner, and a biocide.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the modulation of microbial activity in the gut of animals and the soil. This compound has been shown to increase the population of beneficial microbes while reducing the population of harmful microbes, resulting in improved gut and soil health. This compound may also affect the expression of genes involved in various metabolic pathways, leading to improved growth performance and stress tolerance.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on animals and plants. In livestock, this compound has been shown to increase the production of growth hormone and insulin-like growth factor 1, resulting in improved growth performance. This compound has also been shown to reduce the production of harmful gases such as ammonia and hydrogen sulfide in the gut, leading to improved air quality and reduced environmental impact. In plants, this compound has been shown to enhance photosynthesis, increase the production of antioxidants, and improve nutrient uptake, resulting in improved growth and stress tolerance.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its ease of use, low toxicity, and cost-effectiveness. This compound can be easily added to animal feed or plant growth media, and its effects can be easily measured using various biochemical and physiological assays. However, this compound also has some limitations, including its potential to interact with other chemicals in the environment and its variability in effectiveness depending on the species and environmental conditions.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of interest is the optimization of the synthesis method to improve efficiency and reduce costs. Another area of interest is the identification of the specific microbial species and metabolic pathways affected by this compound, which could lead to the development of more targeted and effective applications. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as food preservation, medical applications, and environmental remediation.
合成法
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain this compound. The synthesis method of this compound has been optimized and improved over time, resulting in a more efficient and cost-effective process.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to enhance the growth performance of livestock, improve feed efficiency, and reduce ammonia emissions from manure. This compound has also been investigated as a plant growth regulator, with studies showing that it can increase crop yield and improve plant resistance to biotic and abiotic stress. In addition, this compound has been tested as a soil conditioner, with promising results in improving soil structure and nutrient availability. This compound has also been studied as a biocide, with its antimicrobial properties showing potential for use in food preservation and medical applications.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-5-11(9(2)6-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEWAAYXBZKZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

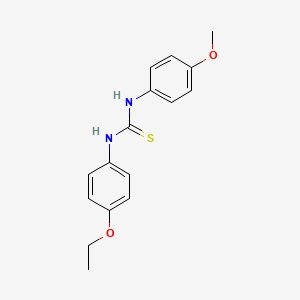
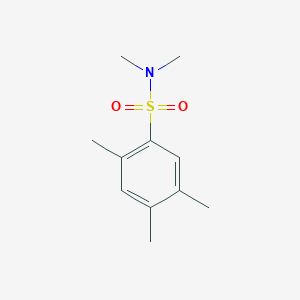
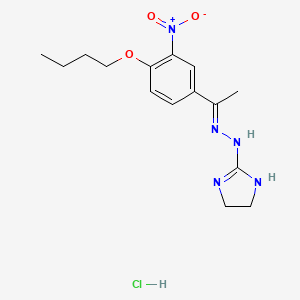
![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)
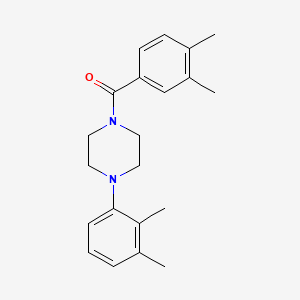
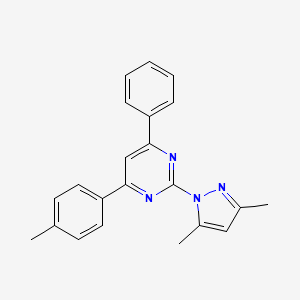
![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
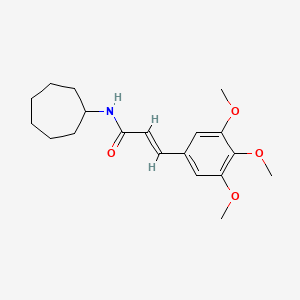
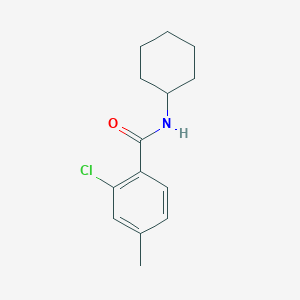
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
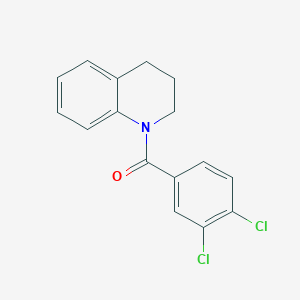
![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)